molecular formula C19H12Cl2F2O B14288473 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol CAS No. 116041-82-8

2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol

Cat. No.: B14288473
CAS No.: 116041-82-8
M. Wt: 365.2 g/mol
InChI Key: PVUTXFLCQMYHRF-UHFFFAOYSA-N
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Description

2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with bis(4-fluorophenyl)methanol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity of the product. Common reagents used in the synthesis include halogenated solvents and catalysts that facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as a calcium antagonist, blocking calcium channels and affecting cellular processes .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both fluorine and chlorine atoms, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications.

Properties

116041-82-8

Molecular Formula

C19H12Cl2F2O

Molecular Weight

365.2 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methyl]-4,6-dichlorophenol

InChI

InChI=1S/C19H12Cl2F2O/c20-13-9-16(19(24)17(21)10-13)18(11-1-5-14(22)6-2-11)12-3-7-15(23)8-4-12/h1-10,18,24H

InChI Key

PVUTXFLCQMYHRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=C(C(=CC(=C3)Cl)Cl)O)F

Origin of Product

United States

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